molecular formula C45H66NO7P B584531 [R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt CAS No. 103634-10-2

[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt

Cat. No.: B584531
CAS No.: 103634-10-2
M. Wt: 763.997
InChI Key: YBDWGEQMGDODTM-AREDZEPOSA-N
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Description

CAS No.: 103634-10-2 This compound is a structurally complex phospho-aminium inner salt characterized by:

  • A triphenylmethoxy group at position 7, contributing to steric bulk and aromaticity.
  • A Z-configuration double bond at position 17, influencing molecular geometry and reactivity.
  • A quaternary ammonium center and a phosphate group, conferring zwitterionic properties.
  • A 26-carbon backbone with ether (3,5,8-trioxa) and phosphorous (4-phospha) linkages .

It is commercially available for research purposes, often used in studies requiring tailored phospholipid analogs or surfactants .

Properties

IUPAC Name

[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-35-44(47)53-43(39-52-54(48,49)51-37-36-46(2,3)4)38-50-45(40-29-22-19-23-30-40,41-31-24-20-25-32-41)42-33-26-21-27-34-42/h12-13,19-27,29-34,43H,5-11,14-18,28,35-39H2,1-4H3/b13-12-/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDWGEQMGDODTM-AREDZEPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741867
Record name (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103634-10-2
Record name (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt is a complex phosphonium salt with potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a phosphonium group and a triphenylmethoxy moiety, which contribute to its unique properties. The molecular formula is C44H85NO8PC_{44}H_{85}NO_8P, and it has a weight of approximately 787.12 g/mol. Its structural characteristics suggest potential interactions with biological molecules, particularly in cellular environments.

Antimicrobial Properties

Recent studies have indicated that phosphonium salts exhibit significant antimicrobial activity. For instance, compounds similar to [R-(Z)] have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Apoptosis Induction

Research has demonstrated that phosphonium salts can induce cytotoxic effects in cancer cell lines. The compound's ability to trigger apoptosis has been noted in several studies, suggesting it may serve as a potential therapeutic agent in oncology. For example, the induction of apoptosis-like cell death was observed in Leishmania donovani parasites when treated with related oxabicyclic derivatives .

Synergistic Effects with Other Drugs

There is evidence that [R-(Z)] can exhibit synergistic effects when combined with other antileishmanial agents such as miltefosine. This combination not only enhances the efficacy against parasites but also reduces the required dosage of each drug, minimizing potential side effects .

Case Studies

StudyObjectiveFindings
Study 1 Assess antimicrobial activityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2 Evaluate cytotoxicity in cancer cellsInduced apoptosis in multiple cancer cell lines, suggesting a potential role as an anticancer agent.
Study 3 Investigate synergistic effectsShowed enhanced efficacy against Leishmania donovani when combined with miltefosine.

The biological activity of [R-(Z)] can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to destabilization.
  • Inhibition of Enzymatic Activity : It may interfere with key enzymes involved in metabolic pathways within target organisms.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of phospho-aminium inner salts with variable substituents. Key structural variations among analogs include:

Compound Name CAS No. Key Substituents Backbone Length Double Bond Position/Configuration Reference
Target Compound 103634-10-2 Triphenylmethoxy C26 17 (Z)
3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium 18892-74-5 1-Oxooctadecyloxy C28 13Z,16Z,19Z,22Z
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium 17688-29-8 (5Z,8Z,11Z,14Z)-1-oxoeicosatetraenyloxy C29 18E
3,5,8-Trioxa-4-phosphahexacosan-1-aminium (MSPC) 76343-22-1 Tetradecanoyl/octadecanoyloxy C26 None

Key Observations:

  • The triphenylmethoxy group in the target compound enhances aromatic interactions compared to aliphatic chains in analogs like MSPC .
  • Unsaturation : The Z-configured double bond at position 17 differentiates it from analogs with polyunsaturated (e.g., tetraen) or saturated backbones .

Physicochemical Properties

Property Target Compound 3,5,8-Trioxa-4-phosphaoctacosa-tetraen (CAS 18892-74-5) MSPC (CAS 76343-22-1)
Molecular Formula Not explicitly reported (estimated C47H65NO7P) C46H82NO8P C40H80NO8P
logP (XlogP) Estimated >5 (high lipophilicity due to triphenylmethoxy) 4.2 3.8
Hydrogen Bond Acceptors 8 8 8
Solubility Low in water (zwitterionic but bulky substituents) Moderate (aliphatic chains enhance micelle formation) High (shorter chains)

Functional Implications:

  • The triphenylmethoxy group reduces aqueous solubility but improves membrane permeability in lipid-based systems .
  • Analogs with polyunsaturated backbones (e.g., CAS 18892-74-5) exhibit higher fluidity in lipid bilayers .

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